2-Carbamoyl-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole
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Overview
Description
2-Carbamoyl-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-Carbamoyl-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole involves multiple steps, typically starting with the preparation of the indazole core. Common synthetic routes include cyclization reactions of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
2-Carbamoyl-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antineoplastic activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole
- 3-Amino-N-phenyl-1H-indazole-1-carboxamides These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-Carbamoyl-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12F3N3O2 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)8(17)5-3-1-2-4-6(5)14-15(8)7(13)16/h5,17H,1-4H2,(H2,13,16) |
InChI Key |
OYAQUEDNSMBLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)N |
Origin of Product |
United States |
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